1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.465. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Processes : Pyrimidine derivatives, including the mentioned compound, are often synthesized using efficient methods. For instance, a study outlines an effective two-step procedure for the synthesis of pyrimidine nucleosides, emphasizing the potential for creating various derivatives (Cavalli et al., 2022).
- Regioselective Synthesis : Research has also focused on the regioselective synthesis of pyrimidine derivatives, producing compounds with high yields and specific structural configurations (Majumdar & Das, 1997).
- Molecular Structure Analysis : Studies have analyzed the molecular structures of various pyrimidine derivatives, revealing how different substituents affect their chemical properties (Trilleras et al., 2009).
Applications in Pharmaceutical and Chemical Research
- Antitumor Activity : Certain pyrimidine derivatives have been explored for their antitumor properties, demonstrating potential as therapeutic agents (Grivsky et al., 1980).
- Urease Inhibition : Research has been conducted on pyrimidine derivatives for their urease inhibition properties, an important factor in various medical and agricultural applications (Rauf et al., 2010).
- Herbicidal Activities : Some pyrimidine derivatives have shown potential as herbicides, indicating their utility in agricultural sciences (Huazheng, 2013).
Mechanism of Action
Target of Action
Similar compounds are known to target key enzymes in folate metabolism , which play an essential role in de novo glycine and purine synthesis, and DNA precursor synthesis .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Given its potential role in folate metabolism , it may affect pathways related to glycine and purine synthesis, and DNA precursor synthesis .
Pharmacokinetics
Similar compounds are known to have certain pharmacokinetic properties, such as being absorbed and distributed in the body, metabolized to exert their action, and eventually excreted .
Result of Action
Similar compounds have been shown to have antiproliferative effects , suggesting that this compound may also have potential anticancer properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and its interactions with its targets . .
Future Directions
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-30-19-13-18(14-20(15-19)31-2)16-27-21-9-6-11-25-22(21)23(28)26(24(27)29)12-10-17-7-4-3-5-8-17/h3-9,11,13-15H,10,12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNWXFIZXAUDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.